molecular formula C22H23N3O5S2 B2845256 1-(4-methoxy-1,3-benzothiazol-2-yl)azetidin-3-yl 4-(pyrrolidine-1-sulfonyl)benzoate CAS No. 1396578-13-4

1-(4-methoxy-1,3-benzothiazol-2-yl)azetidin-3-yl 4-(pyrrolidine-1-sulfonyl)benzoate

Cat. No.: B2845256
CAS No.: 1396578-13-4
M. Wt: 473.56
InChI Key: FFDCWTVXQDICFL-UHFFFAOYSA-N
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Description

1-(4-methoxy-1,3-benzothiazol-2-yl)azetidin-3-yl 4-(pyrrolidine-1-sulfonyl)benzoate is a complex organic compound that features a thiazole ring, an azetidine ring, and a benzoate group. This compound is of interest due to its potential biological activities and applications in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-methoxy-1,3-benzothiazol-2-yl)azetidin-3-yl 4-(pyrrolidine-1-sulfonyl)benzoate typically involves multiple steps, starting with the preparation of the thiazole ring. The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides . The azetidine ring can be introduced through cyclization reactions involving appropriate precursors . The final step involves the esterification of the azetidine derivative with 4-(pyrrolidin-1-ylsulfonyl)benzoic acid under suitable conditions .

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for certain steps, as well as the development of efficient purification methods to isolate the final product .

Chemical Reactions Analysis

Mechanism of Action

The mechanism of action of 1-(4-methoxy-1,3-benzothiazol-2-yl)azetidin-3-yl 4-(pyrrolidine-1-sulfonyl)benzoate likely involves interaction with specific molecular targets, such as enzymes or receptors. The thiazole ring can interact with biological macromolecules through hydrogen bonding and π-π interactions, while the azetidine ring may enhance the compound’s binding affinity . The exact pathways and targets would depend on the specific biological activity being studied .

Properties

IUPAC Name

[1-(4-methoxy-1,3-benzothiazol-2-yl)azetidin-3-yl] 4-pyrrolidin-1-ylsulfonylbenzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H23N3O5S2/c1-29-18-5-4-6-19-20(18)23-22(31-19)24-13-16(14-24)30-21(26)15-7-9-17(10-8-15)32(27,28)25-11-2-3-12-25/h4-10,16H,2-3,11-14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FFDCWTVXQDICFL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C2C(=CC=C1)SC(=N2)N3CC(C3)OC(=O)C4=CC=C(C=C4)S(=O)(=O)N5CCCC5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H23N3O5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

473.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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